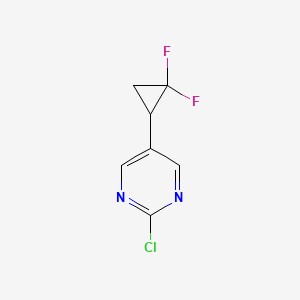![molecular formula C11H13BrFNSZn B14892782 4-Fluoro-2-[(4-thiomorpholino)methyl]phenylZinc bromide](/img/structure/B14892782.png)
4-Fluoro-2-[(4-thiomorpholino)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-[(4-thiomorpholino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluorine atom and the thiomorpholine group adds unique reactivity and selectivity to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-[(4-thiomorpholino)methyl]phenylzinc bromide typically involves the reaction of 4-fluoro-2-[(4-thiomorpholino)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-Fluoro-2-[(4-thiomorpholino)methyl]bromobenzene+Zn→4-Fluoro-2-[(4-thiomorpholino)methyl]phenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-[(4-thiomorpholino)methyl]phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Cross-Coupling Reactions: It is widely used in cross-coupling reactions like Negishi coupling, where it forms carbon-carbon bonds with electrophilic partners.
Common Reagents and Conditions
Negishi Coupling: This reaction typically involves a palladium or nickel catalyst, a base, and an electrophilic partner such as an aryl halide. The reaction is carried out under an inert atmosphere at moderate temperatures.
Substitution Reactions: Common reagents include various nucleophiles like amines, alcohols, and thiols, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. In cross-coupling reactions, the primary product is a new carbon-carbon bond between the aryl group of the organozinc reagent and the electrophilic partner.
Scientific Research Applications
4-Fluoro-2-[(4-thiomorpholino)methyl]phenylzinc bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biologically active molecules, potentially leading to new pharmaceuticals or bioactive compounds.
Medicine: Its derivatives may have therapeutic potential, although specific applications in medicine are still under investigation.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 4-fluoro-2-[(4-thiomorpholino)methyl]phenylzinc bromide exerts its effects involves the transfer of the aryl group from the zinc atom to an electrophilic partner. This process typically occurs through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-[(4-thiomorpholino)methyl]phenylmagnesium bromide
- 3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide
Comparison
Compared to similar compounds, 4-fluoro-2-[(4-thiomorpholino)methyl]phenylzinc bromide offers unique reactivity due to the presence of the fluorine atom and the thiomorpholine group. These functional groups can influence the compound’s reactivity, selectivity, and stability in various reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C11H13BrFNSZn |
|---|---|
Molecular Weight |
355.6 g/mol |
IUPAC Name |
bromozinc(1+);4-[(3-fluorobenzene-6-id-1-yl)methyl]thiomorpholine |
InChI |
InChI=1S/C11H13FNS.BrH.Zn/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13;;/h1,3,8H,4-7,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
XEYZPVATGSBHNN-UHFFFAOYSA-M |
Canonical SMILES |
C1CSCCN1CC2=[C-]C=CC(=C2)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


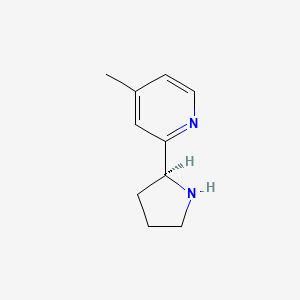
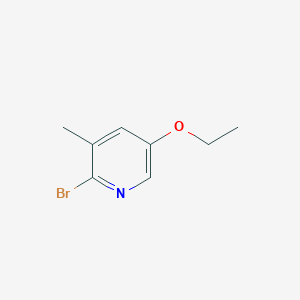
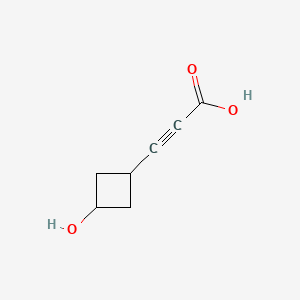
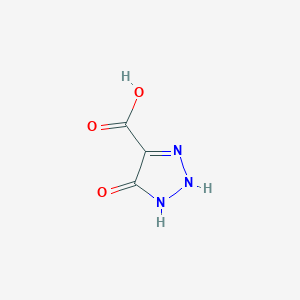
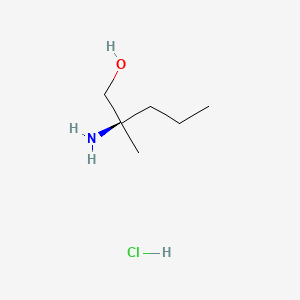
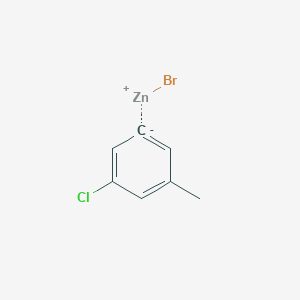
![2-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14892735.png)

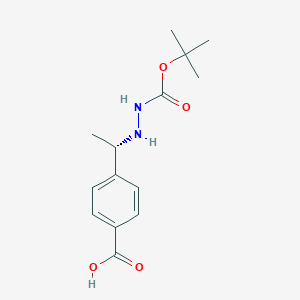
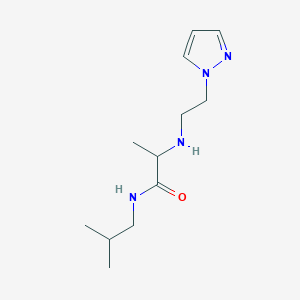
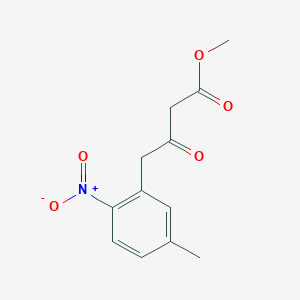
![N-[(4-bromophenyl)methyl]-N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14892774.png)
![n-(2-(Benzo[d]thiazol-2-ylamino)ethyl)methanesulfonamide](/img/structure/B14892777.png)
